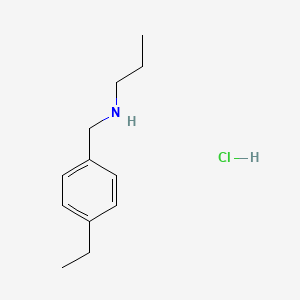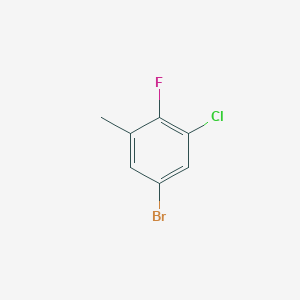
5-Bromo-3-chloro-2-fluorotoluene
Overview
Description
5-Bromo-3-chloro-2-fluorotoluene is an organic compound . It is used as an intermediate in the synthesis of other chemicals .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-chloro-2-fluorotoluene consists of a toluene (methylbenzene) ring with bromine, chlorine, and fluorine substituents . The exact positions of these substituents on the ring define the compound.Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-3-chloro-2-fluorotoluene are not detailed in the sources, similar compounds like 2-Bromo-5-fluorotoluene are used to produce other chemicals, such as 2-Bromo-5-fluoro-benzoic acid . The reaction occurs with reagent KMnO4, solvent H2O, and other conditions of heating .Scientific Research Applications
- Cross-Coupling Reactions : Researchers can employ 5-Bromo-3-chloro-2-fluorotoluene in palladium-catalyzed C(sp³)-C(sp²) cross-coupling reactions . These reactions allow the construction of complex organic frameworks.
Organic Synthesis
Kanno, H., et al. (1992). Synthesis and antihypertensive activity of 1,4-dihydropyridine derivatives with a 4-(disubstituted phenyl) ring and an aminoalkyl ester group: highly potent and long-lasting calcium antagonists. Chemical & Pharmaceutical Bulletin, 40(8), 2049-2054.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 5-chloro-2-fluorotoluene have been used in the synthesis of 1,4-dihydropyridine derivatives, which are known to have antihypertensive activities . These derivatives primarily target calcium channels, leading to their dilation and a subsequent decrease in blood pressure .
Mode of Action
It can be inferred from related compounds that it may participate in reactions such as the suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The 5-Bromo-3-chloro-2-fluorotoluene could potentially act as the halide in this reaction.
Biochemical Pathways
Based on its potential use in the synthesis of 1,4-dihydropyridine derivatives , it can be speculated that it may indirectly influence the calcium signaling pathway.
Pharmacokinetics
The physicochemical properties such as boiling point and density can influence its pharmacokinetic profile .
Result of Action
Compounds synthesized using similar halides have shown antihypertensive effects, suggesting that it may have potential therapeutic applications .
Action Environment
The action, efficacy, and stability of 5-Bromo-3-chloro-2-fluorotoluene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which it may participate, is known to be influenced by factors such as temperature, the choice of solvent, and the presence of a base .
properties
IUPAC Name |
5-bromo-1-chloro-2-fluoro-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVLYXFDAOPVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601271903 | |
| Record name | 5-Bromo-1-chloro-2-fluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-2-fluorotoluene | |
CAS RN |
1160574-49-1 | |
| Record name | 5-Bromo-1-chloro-2-fluoro-3-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-chloro-2-fluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





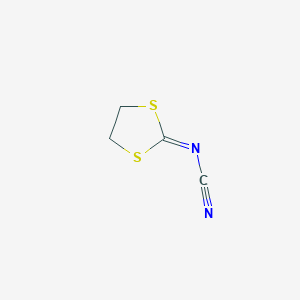
![2-(4-methoxyphenyl)-1-oxo-3-pyridin-3-yl-N-[[3-(trifluoromethyl)phenyl]methyl]-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B3059622.png)
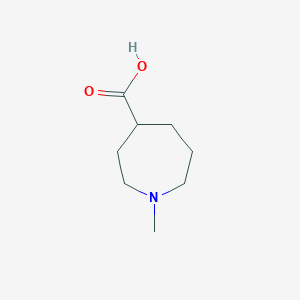



![2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]-](/img/structure/B3059629.png)

![n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3059631.png)
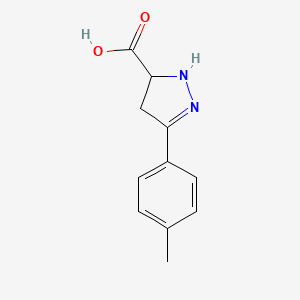
![2-[(4-Fluorobenzyl)amino]-1-butanol hydrochloride](/img/structure/B3059634.png)
